2-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
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Overview
Description
2-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to an isoindoline-1,3-dione core, further substituted with a 4-methylphenoxy group. This structural arrangement imparts specific chemical properties and reactivity, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated benzoic acid under basic conditions to form the phenoxybenzoic acid intermediate . This intermediate is then subjected to cyclization reactions to form the isoindoline-1,3-dione core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the isoindoline-1,3-dione core can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical parameters .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
2-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID involves its interaction with specific molecular targets. The phenoxy group can mimic natural ligands, allowing the compound to bind to receptors or enzymes, thereby modulating their activity. The isoindoline-1,3-dione core can interact with nucleophilic sites in proteins or DNA, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenoxy)benzoic acid: Shares the phenoxybenzoic acid structure but lacks the isoindoline-1,3-dione core.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy structure but different functional groups.
Mecoprop: Another phenoxy herbicide with structural similarities.
Uniqueness
2-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is unique due to its combination of the phenoxy group and the isoindoline-1,3-dione core. This dual functionality imparts distinct chemical reactivity and potential biological activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H15NO5 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[5-(4-methylphenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15NO5/c1-13-6-8-14(9-7-13)28-15-10-11-16-18(12-15)21(25)23(20(16)24)19-5-3-2-4-17(19)22(26)27/h2-12H,1H3,(H,26,27) |
InChI Key |
GXGJXUPNDHXEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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